molecular formula C25H24N2O4 B6562153 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-methoxyphenoxy)acetamide CAS No. 946219-40-5

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-methoxyphenoxy)acetamide

Cat. No.: B6562153
CAS No.: 946219-40-5
M. Wt: 416.5 g/mol
InChI Key: JCGHUSIIBDOFHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-methoxyphenoxy)acetamide, also known as BTHQ, is a small molecule that has been studied for its potential use in various biomedical applications. BTHQ is a synthetic compound derived from quinoline and has been found to possess a variety of biological activities, such as anti-inflammatory, anti-bacterial, and anti-tumor effects. BTHQ has been studied extensively for its potential use in cancer therapy and as a tool for studying biochemical pathways.

Scientific Research Applications

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-methoxyphenoxy)acetamide has been widely studied for its potential use in cancer therapy, as well as for its ability to modulate biochemical pathways. In particular, this compound has been studied for its ability to inhibit the activity of several enzymes, such as cyclooxygenases, phospholipases, and protein kinases. This compound has also been found to have anti-inflammatory, anti-bacterial, and anti-tumor effects in various animal models. Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s.

Mechanism of Action

The exact mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-methoxyphenoxy)acetamide is not fully understood. However, it is believed that this compound acts by inhibiting the activity of several enzymes, such as cyclooxygenases, phospholipases, and protein kinases. Additionally, this compound has been found to interact with various cellular receptors, including G-protein coupled receptors and ion channels.
Biochemical and Physiological Effects
This compound has been found to possess a variety of biochemical and physiological effects. In particular, this compound has been found to inhibit the activity of several enzymes, such as cyclooxygenases, phospholipases, and protein kinases. Additionally, this compound has been found to have anti-inflammatory, anti-bacterial, and anti-tumor effects in various animal models. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s.

Advantages and Limitations for Lab Experiments

The main advantage of using N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-methoxyphenoxy)acetamide in laboratory experiments is its ability to modulate biochemical pathways. This compound is a small molecule that can be easily synthesized and is relatively stable in a variety of solvents. Additionally, this compound has been found to have a variety of biological activities, such as anti-inflammatory, anti-bacterial, and anti-tumor effects. However, there are some limitations to using this compound in laboratory experiments. For example, this compound has not been studied extensively in humans and thus its safety and efficacy in humans is not fully understood. Additionally, the exact mechanism of action of this compound is not fully understood, making it difficult to predict its effects in different contexts.

Future Directions

The potential applications of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-methoxyphenoxy)acetamide are vast and there are many potential future directions for research. For example, further research could be conducted to better understand the mechanism of action of this compound and its potential use in the treatment of various diseases. Additionally, further research could be conducted to explore the potential use of this compound in the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s. Additionally, further research could be conducted to explore the potential use of this compound in the treatment of cancer and other diseases. Additionally, further research could be conducted to explore the potential use of this compound in the development of new drugs and therapies. Finally, further research could be conducted to explore the potential use of this compound in the development of new diagnostic tools and biomarkers.

Synthesis Methods

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-methoxyphenoxy)acetamide can be synthesized in a variety of ways, with the most common being a two-step synthesis involving the reaction of quinoline with benzoyl chloride and subsequent reaction of the resulting product with 2-methoxyphenoxyacetic acid. The reaction can be carried out in a variety of solvents, such as dimethylformamide, dimethylsulfoxide, and dichloromethane.

Properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O4/c1-30-22-11-5-6-12-23(22)31-17-24(28)26-20-14-13-18-10-7-15-27(21(18)16-20)25(29)19-8-3-2-4-9-19/h2-6,8-9,11-14,16H,7,10,15,17H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCGHUSIIBDOFHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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